

Fumonisin B2-¹³C₃₄: A Technical Guide for Researchers

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An in-depth examination of the properties, analytical applications, and biological impact of the isotopically labeled mycotoxin, Fumonisin B_2 - $^{13}C_{34}$.

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on Fumonisin $B_{2^{-13}}C_{34}$, a critical internal standard for the accurate quantification of Fumonisin B_2 . This document outlines its physicochemical properties, provides a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS/MS) applications, and explores the well-established mechanism of action of fumonisins, including their impact on sphingolipid metabolism.

Core Data Presentation

The following table summarizes the key quantitative data for Fumonisin B₂-13C₃₄.



Property	Value	Source(s)
CAS Number	1217481-36-1	[1][2][3]
Molecular Formula	[¹³ C]34H59NO14	[1][2]
Molecular Weight	739.6 g/mol	[1][2]
Purity	≥98%	[1][2]
Formulation	A 10 μg/ml solution in acetonitrile:water (1:1)	[1][2]
Storage Temperature	-20°C	[1][3]
Solubility	Soluble in acetonitrile.	[1]
Stability	≥ 2 years at -20°C	[1]

Toxicological Profile of Fumonisins

Fumonisin B₂ is a mycotoxin produced by fungi of the Fusarium species, notably Fusarium verticillioides, and is a common contaminant in maize and other grains.[4] It is structurally similar to Fumonisin B₁, the most studied fumonisin, and exhibits a comparable toxicological profile. The primary mechanism of fumonisin toxicity is the disruption of sphingolipid metabolism through the inhibition of the enzyme ceramide synthase.[5][6][7][8] This inhibition leads to an accumulation of sphingoid bases like sphinganine and sphingosine, which are cytotoxic and have pro-apoptotic effects.[5][7]

Fumonisin B₂ has demonstrated cytotoxicity against various cell lines, including rat hepatoma cells (IC₅₀s = 3-50 μ g/ml) and MDCK dog kidney epithelial cells (IC₅₀ = 2 μ g/ml).[1] In vivo studies have shown that fumonisins can cause liver and kidney damage in a range of animal species.[6][7] Due to these toxic effects, the presence of fumonisins in food and feed is regulated in many countries.

Experimental Protocols

Quantification of Fumonisin B_2 in a Sample Matrix using Fumonisin B_2 - 13 C $_{34}$ as an Internal Standard by LC-MS/MS



This protocol describes a general workflow for the quantification of Fumonisin B_2 in a sample matrix (e.g., corn-based animal feed) using a stable isotope dilution assay with Fumonisin B_2 - $^{13}C_{34}$ as an internal standard. This method is highly accurate as the isotopically labeled standard co-elutes with the analyte of interest and experiences similar matrix effects during ionization, thus providing reliable quantification.

- 1. Sample Preparation and Extraction:
- Homogenization: Homogenize a representative portion of the sample to ensure uniformity.
- Fortification: Spike a known amount of the Fumonisin B₂-13C₃₄ internal standard solution into the homogenized sample.
- Extraction: Add an extraction solvent, typically a mixture of acetonitrile and water (e.g., 50:50 or 80:20 v/v), often with a small percentage of formic acid to improve analyte recovery.[9][10]
- Vortexing/Shaking: Vigorously mix the sample and solvent to ensure efficient extraction of the fumonisins.
- Centrifugation: Centrifuge the mixture to pellet solid matrix components.
- Filtration: Filter the supernatant to remove any remaining particulate matter before LC-MS/MS analysis.
- 2. LC-MS/MS Analysis:
- Chromatographic Separation:
 - Column: Utilize a C18 reversed-phase column for the separation of fumonisins.
 - Mobile Phase: Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, typically with a formic acid modifier.
 - Injection Volume: Inject a small volume (e.g., 5-20 μL) of the filtered extract.
- Mass Spectrometric Detection:
 - Ionization Mode: Use positive electrospray ionization (ESI+).



- Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions: Monitor for at least two specific precursor-to-product ion transitions for both Fumonisin B₂ and Fumonisin B₂-13C₃₄ to ensure accurate identification and quantification.

3. Data Analysis:

- Calibration Curve: Prepare a series of calibration standards containing known concentrations
 of Fumonisin B₂ and a fixed concentration of the Fumonisin B₂-¹³C₃₄ internal standard.
- Quantification: Determine the concentration of Fumonisin B₂ in the sample by calculating the
 peak area ratio of the analyte to the internal standard and comparing this ratio to the
 calibration curve.



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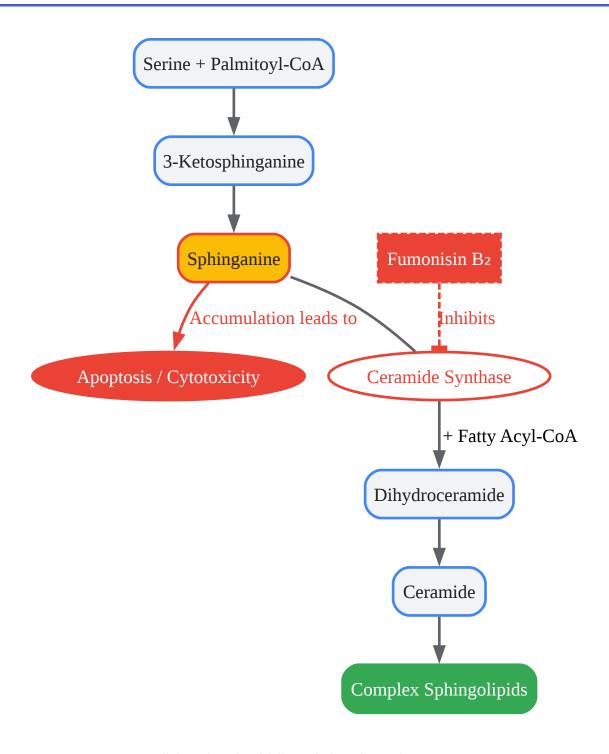
Caption: Experimental workflow for Fumonisin B2 quantification.

Signaling Pathways

Disruption of Sphingolipid Metabolism by Fumonisin B2

Fumonisins exert their toxic effects by competitively inhibiting ceramide synthase, a key enzyme in the de novo sphingolipid biosynthesis pathway. This inhibition leads to the accumulation of sphinganine and sphingosine, which can be phosphorylated to sphinganine-1-phosphate and sphingosine-1-phosphate, respectively. These bioactive lipids are involved in various cellular processes, and their accumulation can lead to apoptosis, cell cycle arrest, and other cytotoxic effects.





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Caption: Fumonisin B2 inhibits ceramide synthase in the sphingolipid pathway.

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